molecular formula C19H12IN3O3S B4956341 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea

1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea

Cat. No.: B4956341
M. Wt: 489.3 g/mol
InChI Key: NAELWZOOOSCYKF-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is a complex organic compound that features a unique combination of furan, iodophenyl, benzoxazole, and thiourea moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 2-(4-iodophenyl)-1,3-benzoxazol-5-amine to form an intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

  • 1-(Furan-2-carbonyl)-N-(4-iodophenyl)piperidine-4-carboxamide
  • 1-(Furan-2-carbonyl)-N-(4-iodophenyl)thiourea

Comparison: 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in terms of its chemical reactivity and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

N-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELWZOOOSCYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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